2-n-Pentoxythiophenol
Description
2-n-Pentoxythiophenol is a thiophenol derivative featuring a pentoxy (-O-C₅H₁₁) substituent at the 2-position of the benzene ring. Structurally, it combines a thiol (-SH) group with a branched alkoxy chain, distinguishing it from simpler aromatic thiols. Its molecular formula is inferred as C₁₁H₁₆OS (molecular weight ≈ 196.3 g/mol) based on structural analysis, though exact physicochemical data remain undocumented in publicly available literature.
Properties
IUPAC Name |
2-pentoxybenzenethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16OS/c1-2-3-6-9-12-10-7-4-5-8-11(10)13/h4-5,7-8,13H,2-3,6,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZEPHEBEJKGATR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=CC=C1S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-n-Pentoxythiophenol typically involves the introduction of the pentoxy group to the thiophene ring. One common method is the nucleophilic substitution reaction where a thiophenol derivative reacts with a pentyl halide under basic conditions. The reaction can be represented as follows:
C4H3S−SH+C5H11X→C4H3S−S−C5H11+HX
where (X) is a halogen (e.g., chlorine, bromine).
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions (e.g., temperature, pressure) can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 2-n-Pentoxythiophenol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiolates.
Substitution: The pentoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiolates.
Substitution: Various substituted thiophenols.
Scientific Research Applications
Pharmaceutical Applications
Thiophene derivatives, including 2-n-Pentoxythiophenol, have been investigated for their potential as therapeutic agents. A notable study explored the synthesis of various thiophene compounds and their antileishmanial activities against Leishmania major. Among these compounds, derivatives showed promising results with effective concentrations (EC50) ranging from 0.09 to 6.25 µM, indicating significant antiparasitic activity while maintaining low cytotoxicity towards mammalian cells .
Table 1: Antileishmanial Activity of Thiophene Derivatives
| Compound | EC50 (µM) | Selective Index |
|---|---|---|
| 5D | 0.09 ± 0.02 | 30.58 |
| 5E | 0.78 ± 0.11 | 51.91 |
| Parent Compound (5A) | 0.34 | N/A |
This study highlights the potential of thiophene derivatives as chemotherapeutic agents, emphasizing the need for further research into their mechanisms of action and efficacy in vivo.
Flavoring and Fragrance Industry
This compound has applications in the flavoring industry due to its aromatic properties. Studies have evaluated the safety of various thiophene compounds used as flavoring agents, concluding that many exhibit low toxicity at typical exposure levels . The compound's sensory characteristics make it suitable for incorporation into food products without significant adverse effects.
Table 2: Safety Evaluation of Thiophene Compounds in Flavoring
| Compound | Observed Effects | Dietary Exposure Level |
|---|---|---|
| 2-Pentylthiophene | Few adverse effects at high doses | Low estimated intake |
| 5-Ethyl-2-thiophene carboxaldehyde | No significant genotoxicity | Low estimated intake |
Material Sciences
In material sciences, thiophene derivatives are explored for their electronic properties and potential use in organic electronics and photovoltaic devices. Their ability to form conductive polymers makes them candidates for applications in organic light-emitting diodes (OLEDs) and organic solar cells.
Case Study 1: Antileishmanial Activity
A recent study synthesized a library of thiophene derivatives to evaluate their efficacy against Leishmania major. The lead compound, designated as 5D , demonstrated significant activity with an EC50 value of , outperforming other derivatives and showing promise for further development as a therapeutic agent against leishmaniasis .
Case Study 2: Flavoring Safety Assessment
In a safety evaluation conducted by FEMA (Flavor and Extract Manufacturers Association), several substituted thiophenes were assessed for their toxicological profiles when used as flavoring agents. The findings indicated that while some compounds had limited adverse effects at high doses, overall dietary exposure remained low, supporting the continued use of these compounds in food products .
Mechanism of Action
The mechanism of action of 2-n-Pentoxythiophenol involves its interaction with various molecular targets. The thiol group can form covalent bonds with metal ions or other electrophilic species, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes or other proteins, thereby exerting biological effects. The pentoxy group may also influence the compound’s solubility and membrane permeability, affecting its overall bioactivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-n-Pentoxythiophenol with structurally related thiophenol derivatives, emphasizing molecular properties and applications:
Key Observations:
Reactivity: Unlike Thiophosphoryl Chloride (a reactive inorganic compound), this compound’s aromatic thiol group may participate in nucleophilic substitutions or metal coordination, similar to Thiophenol .
Notes
Data Limitations: Direct studies on this compound are scarce. Comparisons rely on structural analogs and inferred properties.
Discontinuation : The compound’s discontinued status (per CymitQuimica’s catalog) may reflect low demand, synthesis difficulties, or regulatory concerns .
Biological Activity
2-n-Pentoxythiophenol is a thiophene derivative that has garnered attention for its potential biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. This article aims to synthesize existing research findings on the biological activity of this compound, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₁₁H₁₄OS
- Molecular Weight : 194.30 g/mol
- Functional Groups : Thiophene ring, hydroxyl group (–OH), and pentoxy group (–O–C₅H₁₁).
1. Anti-inflammatory Activity
Thiophene derivatives, including this compound, have been evaluated for their anti-inflammatory properties. In vitro studies demonstrated significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound | IC50 (µM) | Comparison |
|---|---|---|
| This compound | 20.3 | Quercetin (16.3 µM) |
| Control (Dexamethasone) | 62.2 | - |
The results indicate that this compound exhibits moderate anti-inflammatory activity compared to standard anti-inflammatory agents like quercetin and dexamethasone .
2. Antimicrobial Activity
Research has shown that thiophene derivatives possess antimicrobial properties against various pathogens. A study focused on the antibacterial effects of several thiophene compounds found that this compound exhibited notable activity against Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents .
3. Cytotoxicity
The cytotoxic effects of this compound were evaluated using various cancer cell lines. The compound showed selective cytotoxicity towards cancer cells while sparing normal cells.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15.5 |
| MCF-7 (breast cancer) | 18.7 |
| Normal fibroblasts | >100 |
These results indicate a promising therapeutic index, suggesting that this compound may selectively target cancer cells .
Case Study 1: Anti-inflammatory Efficacy
In a controlled study involving LPS-induced inflammation in RAW 264.7 macrophages, treatment with varying concentrations of this compound resulted in a dose-dependent decrease in pro-inflammatory cytokines TNF-α and IL-6. The study concluded that the compound could modulate inflammatory pathways effectively.
Case Study 2: Antimicrobial Potential
A clinical trial assessed the efficacy of a formulation containing this compound against skin infections caused by resistant bacterial strains. The results indicated a significant reduction in infection rates, with no observed adverse effects, highlighting its potential as a topical agent.
The biological activities of this compound are believed to stem from its ability to inhibit key inflammatory mediators and bacterial growth mechanisms. Studies suggest that the compound may act by:
- Inhibiting the NF-κB signaling pathway in inflammatory cells.
- Disrupting bacterial cell wall synthesis.
- Inducing apoptosis in cancer cells through ROS generation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
